(6-Methoxypyridazin-3-yl)methanol
CAS No.: 89532-79-6
Cat. No.: VC2521888
Molecular Formula: C6H8N2O2
Molecular Weight: 140.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 89532-79-6 |
---|---|
Molecular Formula | C6H8N2O2 |
Molecular Weight | 140.14 g/mol |
IUPAC Name | (6-methoxypyridazin-3-yl)methanol |
Standard InChI | InChI=1S/C6H8N2O2/c1-10-6-3-2-5(4-9)7-8-6/h2-3,9H,4H2,1H3 |
Standard InChI Key | GAODUOUIWBJNQQ-UHFFFAOYSA-N |
SMILES | COC1=NN=C(C=C1)CO |
Canonical SMILES | COC1=NN=C(C=C1)CO |
Introduction
Chemical and Physical Properties
(6-Methoxypyridazin-3-yl)methanol is a pyridazine derivative with hydroxymethyl and methoxy functional groups. The compound features a six-membered heterocyclic ring containing two adjacent nitrogen atoms (pyridazine core), with a methoxy group at position 6 and a hydroxymethyl group at position 3.
Basic Identification
The compound is characterized by the following properties:
Property | Value |
---|---|
CAS Number | 89532-79-6 |
Molecular Formula | C₆H₈N₂O₂ |
Molecular Weight | 140.13 g/mol |
IUPAC Name | (6-methoxypyridazin-3-yl)methanol |
InChI | InChI=1S/C6H8N2O2/c1-10-6-3-2-5(4-9)7-8-6/h2-3,9H,4H2,1H3 |
SMILES | COC1=NN=C(C=C1)CO |
InChIKey | GAODUOUIWBJNQQ-UHFFFAOYSA-N |
Table 1: Basic identification parameters of (6-Methoxypyridazin-3-yl)methanol
Physical Properties
The physical properties of (6-Methoxypyridazin-3-yl)methanol are essential for handling and storage considerations:
Property | Description |
---|---|
Physical State | Solid |
Appearance | Not specifically documented, likely a crystalline solid |
Solubility | Partially soluble in DMSO (requires heating), Partially soluble in Methanol (requires sonication) |
Storage Condition | 2-8°C (refrigerated) |
Standard Purity | ≥98% |
Table 2: Physical properties of (6-Methoxypyridazin-3-yl)methanol
Applications in Pharmaceutical Research
(6-Methoxypyridazin-3-yl)methanol has established itself as a valuable compound in pharmaceutical research and development, particularly in the synthesis of complex bioactive molecules.
Synthetic Applications
The compound serves multiple purposes in pharmaceutical synthesis:
-
Key intermediate for complex bioactive molecule synthesis
-
Building block for pyridazine derivatives with therapeutic potential
-
Structural component in heterocyclic compound construction
-
Precursor in medicinal chemistry research and development
The compound's unique structure, featuring both a pyridazine ring and reactive functional groups, makes it particularly valuable for constructing more complex molecular architectures that can interact with biological targets .
Therapeutic Application | Potential Mechanism |
---|---|
Antimicrobial Activity | Interaction with bacterial cellular components |
Anti-inflammatory Effects | Modulation of inflammatory pathways |
Anticancer Properties | Interference with cellular proliferation mechanisms |
Table 3: Potential therapeutic applications of compounds derived from (6-Methoxypyridazin-3-yl)methanol
Role in Advanced Pharmaceutical Compounds
Peposertib Development
One of the most significant applications of (6-Methoxypyridazin-3-yl)methanol is its incorporation into more complex pharmaceutical compounds. Most notably, it forms a critical structural component of peposertib (also known as M3814 or MSC2490484A), which has the chemical name (S)-[2-chloro-4-fluoro-5-(7-morpholinoquinazolin-4-yl)phenyl]-(6-methoxypyridazin-3-yl)methanol .
Peposertib has attracted significant attention for its activity as a DNA-dependent protein kinase (DNA-PK) catalytic inhibitor. DNA-PK plays a crucial role in repairing DNA double-strand breaks, making it a promising target for cancer therapy .
Advanced Cancer Therapeutics
The development of compounds containing the (6-methoxypyridazin-3-yl)methanol moiety represents a promising approach in cancer treatment strategies:
-
DNA-PK inhibitors like peposertib have progressed into clinical development
-
These compounds may induce tumor chemo- and radiosensitization
-
They potentially enhance the effectiveness of existing cancer treatments
-
This approach could lead to new therapeutic strategies for treating various cancers
Supplier | Product Code | Quantity | Price (Approximate) | Purity |
---|---|---|---|---|
MySkinRecipes | 37108 | 100 mg | $183.32 - $193.21 | 98% |
Aladdin Scientific | M590610 | 100 mg | $62.90 | 98% |
Vulcanchem | VC2521888 | Various | Inquire | ≥98% |
GlpBio | GF51197 | Various | Inquire | >98% |
Table 4: Commercial availability of (6-Methoxypyridazin-3-yl)methanol from selected suppliers
Preparation of Stock Solutions for Research
For researchers working with (6-Methoxypyridazin-3-yl)methanol, proper preparation of stock solutions is essential for experimental accuracy and reproducibility.
Concentration Guidelines
The following table provides guidance for preparing stock solutions of different concentrations:
Desired Concentration | Volume Needed for 1 mg | Volume Needed for 5 mg | Volume Needed for 10 mg |
---|---|---|---|
1 mM | 7.1362 mL | 35.6812 mL | 71.3623 mL |
5 mM | 1.4272 mL | 7.1362 mL | 14.2725 mL |
10 mM | 0.7136 mL | 3.5681 mL | 7.1362 mL |
Table 5: Stock solution preparation guidelines for (6-Methoxypyridazin-3-yl)methanol
Solubilization Recommendations
For optimal solubilization:
-
Select appropriate solvent based on experimental requirements
-
For DMSO solubilization: gentle heating may be required
-
For methanol solubilization: sonication can enhance dissolution
-
Avoid repeated freezing and thawing of stock solutions
-
Store aliquots to maintain compound integrity for extended periods
Structural Significance in Drug Design
Key Structural Features
The structural properties of (6-Methoxypyridazin-3-yl)methanol contribute significantly to its pharmaceutical relevance:
Structure-Activity Relationships
When incorporated into more complex molecules like peposertib, the (6-methoxypyridazin-3-yl)methanol moiety contributes to:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume